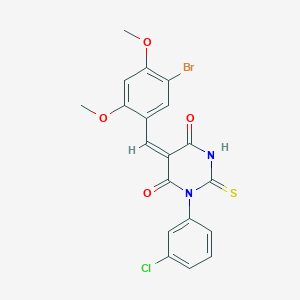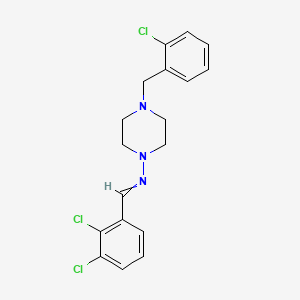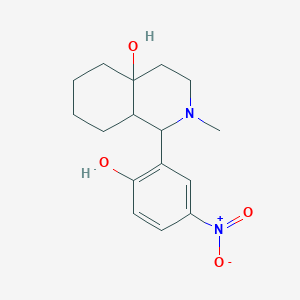
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as MBMP, is a synthetic compound that has been widely used in scientific research. MBMP is a pyrrolidinone derivative that has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is not fully understood. However, it is believed to act as a GABA receptor agonist, which leads to an increase in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in the regulation of mood, appetite, and sleep. It has also been shown to have anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
One of the main advantages of using 1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone in lab experiments is its ability to selectively activate GABA receptors. This allows researchers to study the effects of compounds on specific neurotransmitter systems. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for research involving 1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone. One area of research could focus on the development of new compounds that have similar effects to this compound but with fewer side effects. Another area of research could focus on the use of this compound in the treatment of various neurological disorders, such as anxiety and epilepsy.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects, and its ability to selectively activate GABA receptors makes it a valuable tool for studying the effects of compounds on specific neurotransmitter systems. While there are limitations to using this compound in lab experiments, its potential for use in the treatment of neurological disorders makes it an area of research worthy of further exploration.
合成法
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is synthesized by reacting 3-methyl-1-butanol with phosgene to form 3-methylbutyl chloroformate. The resulting intermediate is then reacted with morpholine to form 1-(3-methylbutyl)-4-morpholinylcarbonyl chloride. This intermediate is then reacted with pyrrolidinone to form this compound.
科学的研究の応用
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the central nervous system, as well as the effects of various compounds on the cardiovascular system.
特性
IUPAC Name |
1-(3-methylbutyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(2)3-4-16-10-12(9-13(16)17)14(18)15-5-7-19-8-6-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFMDKYQVONNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)

![2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide](/img/structure/B6106659.png)
![2-(4-methylphenoxy)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6106660.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B6106663.png)
![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-7-(3,4-diethoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6106667.png)
![1-cyclopropyl-N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6106686.png)

![6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6106712.png)

![N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6106725.png)
![2-cyclopropyl-6-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6106730.png)